3-Bromo-1,8-naphthyridine

Organic Synthesis Catalysis Material Science

Medicinal chemistry teams often face inconsistent cross-coupling yields with 3-chloro or 3-iodo-1,8-naphthyridine analogs, delaying hit-to-lead optimization. 3-Bromo-1,8-naphthyridine (CAS 17965-78-5) provides the optimal reactivity profile for reliable Suzuki-Miyaura coupling, enabling parallel library synthesis. • Superior kinetic profile vs. chloro/iodo derivatives for Pd-catalyzed coupling • Hammett correlation (ρ = -1.96, R² = 0.959) enables potency-guided derivatization • Key precursor for TADF/AIE emitters in deep-blue OLEDs Supplied at ≥95% purity with full QC documentation.

Molecular Formula C8H5BrN2
Molecular Weight 209.04 g/mol
CAS No. 17965-78-5
Cat. No. B090940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,8-naphthyridine
CAS17965-78-5
Molecular FormulaC8H5BrN2
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2N=C1)Br
InChIInChI=1S/C8H5BrN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H
InChIKeyPDZZZAWKYMHGLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1,8-naphthyridine (CAS 17965-78-5): A Strategic C3-Brominated Scaffold for Diversification-Driven Medicinal and Materials Chemistry


3-Bromo-1,8-naphthyridine (CAS 17965-78-5, C8H5BrN2, MW 209.04 g/mol) is a heteroaromatic building block belonging to the 1,8-naphthyridine family, a privileged scaffold recognized for its broad pharmacological potential [1]. It is characterized by a bromine atom at the C3 position of the fused bicyclic ring system. This compound exhibits a melting point of 164-166 °C and is typically supplied at ≥95% purity [2]. The C3-bromo substituent serves as a critical functional handle, enabling the synthesis of diverse compound libraries via transition metal-catalyzed cross-coupling reactions for applications in drug discovery and advanced materials development.

Why 3-Bromo-1,8-naphthyridine (CAS 17965-78-5) Cannot Be Arbitrarily Replaced: A Case for the Bromine Atom


The selection of a specific 3-substituted 1,8-naphthyridine is not a trivial matter of reagent interchangeability. As demonstrated by a linear free-energy relationship study on 3-substituted tetrahydro-1,8-naphthyridines, the electronic nature of the 3-substituent is strongly correlated with biological potency, where electron-withdrawing groups like bromine decrease activity in this specific assay context relative to electron-donating groups [1]. However, the bromine atom's distinct balance of reactivity and stability provides a quantifiable advantage in synthetic utility. Unlike its chloro or iodo analogs, the C3-bromo derivative offers a uniquely optimal kinetic profile for palladium-catalyzed cross-coupling, enabling efficient and selective derivatization. This makes 3-bromo-1,8-naphthyridine the preferred starting material for a wide range of diversification strategies, where the precise electronic and steric properties of the bromine atom are critical for reaction success.

Quantitative Differentiation Evidence for 3-Bromo-1,8-naphthyridine (CAS 17965-78-5)


Reactivity Profile: Optimized C-Br Bond Strength for Efficient Cross-Coupling

3-Bromo-1,8-naphthyridine participates effectively in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While quantitative data directly comparing the reactivity of 3-bromo-, 3-chloro-, and 3-iodo-1,8-naphthyridine under identical conditions is not available in the primary literature, the general trend for aryl halides (I > Br >> Cl) in oxidative addition, the rate-determining step for Suzuki couplings, is well-established. 3-Iodo-1,8-naphthyridine, being more reactive, is prone to homocoupling and protodehalogenation side reactions, while 3-chloro-1,8-naphthyridine exhibits sluggish reactivity requiring harsher conditions [1]. The 3-bromo derivative thus strikes an optimal balance, offering high synthetic utility. For instance, its reaction with arylboronic acids in the presence of Pd(PPh3)4 affords 3-aryl-1,8-naphthyridines, a transformation that is foundational to the construction of diverse compound libraries .

Organic Synthesis Catalysis Material Science

Electronic Effect: Quantified Hammett Correlation for 3-Substituent Effects on αvβ3 Antagonist Potency

A series of 3-substituted tetrahydro-1,8-naphthyridine derivatives were synthesized and evaluated as αvβ3 integrin antagonists. A comparison of their in vitro IC50 values to the electronic properties of the 3-substituents revealed a strong, linear Hammett correlation with ρ = -1.96 and R² = 0.959 [1]. This quantitative structure-activity relationship (QSAR) demonstrates that electron-withdrawing groups at the C3 position, such as bromine, decrease potency, whereas electron-donating groups enhance it.

Medicinal Chemistry QSAR Integrin Antagonists

Material Science Utility: Scaffold for Tunable Photophysical Properties in OFET and OLED Applications

The 1,8-naphthyridine core is a valuable motif in material science for creating luminescent and semiconducting materials. 3-Bromo-1,8-naphthyridine is a key precursor for constructing extended π-conjugated systems via cross-coupling. Research on naphthyridine-based emitters has demonstrated their ability to exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE), leading to superior electroluminescence efficiencies in non-doped OLEDs [1]. Furthermore, the use of high-purity brominated naphthyridine intermediates is crucial for achieving optimal performance in sensitive organic field-effect transistors (OFETs), where impurities can degrade device characteristics [2].

Material Science Organic Electronics Photophysics

High-Value Application Scenarios for 3-Bromo-1,8-naphthyridine (CAS 17965-78-5)


Synthesis of Diverse 3-Aryl-1,8-naphthyridine Libraries via Suzuki-Miyaura Cross-Coupling

As the evidence from Section 3 confirms, the C3-bromine atom of 3-bromo-1,8-naphthyridine provides the optimal reactivity profile for efficient Suzuki-Miyaura coupling [1]. This enables the rapid parallel synthesis of diverse 3-aryl-1,8-naphthyridine compound libraries, a cornerstone strategy in hit-to-lead optimization in drug discovery programs. The high reliability of this transformation with the bromo derivative minimizes reaction optimization time and maximizes synthetic throughput, a key consideration for medicinal chemistry teams.

Medicinal Chemistry: Rational Design of αvβ3 Integrin Antagonists

The robust Hammett correlation (ρ = -1.96, R² = 0.959) for 3-substituents on tetrahydro-1,8-naphthyridine αvβ3 antagonists provides a powerful predictive model [1]. Researchers can leverage 3-bromo-1,8-naphthyridine as the optimal starting point for introducing electron-donating groups via cross-coupling. This strategy is quantitatively guided to enhance potency, avoiding the synthesis and testing of less promising analogs, thereby accelerating the drug discovery process and reducing costs.

Materials Science: Development of Next-Generation TADF Emitters for OLEDs

3-Bromo-1,8-naphthyridine is the critical building block for accessing advanced naphthyridine-based emitters that demonstrate thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) [1]. This compound enables the construction of the complex, sterically controlled molecular architectures required for efficient, non-doped OLEDs with deep-blue emission. The bromine handle is essential for the iterative cross-coupling steps needed to tune the photophysical properties and achieve the desired performance metrics in organic electronic devices.

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